molecular formula C8H14O3 B13528530 4-Cyclopropyl-4-hydroxypentanoic acid

4-Cyclopropyl-4-hydroxypentanoic acid

Cat. No.: B13528530
M. Wt: 158.19 g/mol
InChI Key: WOXOEOAGRUPLKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-4-hydroxypentanoic acid is an organic compound with the molecular formula C8H14O3 . Its unique structure, featuring both a cyclopropyl group and a hydroxyl group on the pentanoic acid skeleton, makes it a valuable intermediate for exploratory research in synthetic and medicinal chemistry. While specific biological activity and detailed mechanisms of action for this exact compound are not widely reported in public literature, its scaffold is of significant interest. Researchers are investigating structurally similar hydroxypentanoic acid derivatives for various applications, including their potential as plant growth accelerators . The cyclopropyl moiety is a common pharmacophore in drug discovery, often used to modulate the properties of lead compounds. As such, this compound serves as a versatile building block for the synthesis of novel chemical entities, library development for high-throughput screening, and biochemical probe design. Further research is encouraged to fully characterize its specific applications and research value. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

4-cyclopropyl-4-hydroxypentanoic acid

InChI

InChI=1S/C8H14O3/c1-8(11,6-2-3-6)5-4-7(9)10/h6,11H,2-5H2,1H3,(H,9,10)

InChI Key

WOXOEOAGRUPLKC-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)(C1CC1)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Routes

The direct chemical synthesis of 4-cyclopropyl-4-hydroxypentanoic acid typically involves multi-step organic transformations to install the cyclopropyl group and hydroxyl functionality on a pentanoic acid framework. Although detailed stepwise protocols specific to this compound are scarce in open literature, related synthetic methodologies can be inferred from analogous compounds and known organic transformations:

  • Cyclopropanation of Alkenes: One common approach to introduce a cyclopropyl moiety is via cyclopropanation of a terminal or internal alkene precursor using reagents such as diazomethane or Simmons-Smith reagents. This step can be followed by oxidation or functional group interconversion to introduce the hydroxyl and carboxylic acid groups at the desired positions.

  • Aldol-Type Reactions: The formation of the 4-hydroxy substituent can be achieved via aldol condensation or addition reactions starting from keto acid precursors. Enzymatic or chemical aldol reactions allow for stereoselective introduction of the hydroxyl group at the quaternary carbon.

  • Oxidation and Hydroxylation: Selective oxidation of alkyl chains or hydroxylation of cyclopropyl-substituted intermediates can yield the target hydroxy acid.

Enzymatic and Biocatalytic Synthesis

Recent advances in biocatalysis have enabled the stereoselective synthesis of complex hydroxy acids, including those bearing cyclopropyl groups. Enzymatic aldolases and ketoreductases have been employed to prepare 4-substituted-4-hydroxy-2-oxoacids, which are precursors to hydroxy acids like this compound.

  • Enzymatic Aldol Addition: Using enzymes such as YfaU and KPHMT from Escherichia coli, 2-oxoacids can be coupled with aldehydes to form 4-hydroxy-2-oxoacid intermediates with cyclopropyl substituents.

  • Ketoreduction: Subsequent reduction of the keto group by ketopantoate reductases (KPR) or DpkA enzymes yields the corresponding hydroxy acids. DpkA enzymes exhibit broad substrate tolerance, including 4-substituted-4-hydroxy-2-oxoacids with cyclopropyl groups, enabling quantitative conversion under mild conditions.

  • One-Pot Synthesis: One-pot enzymatic systems combining aldol addition and ketoreduction have been demonstrated to produce 4-substituted hydroxy acids efficiently, although yields vary between 20% and 57% depending on substrate and conditions.

Summary of Key Synthetic Parameters

Methodology Catalyst/Enzyme Substrate Type Yield (%) Notes
Chemical Cyclopropanation + Oxidation Simmons-Smith reagent, oxidants Alkene precursors Variable Multi-step, requires protection/deprotection steps
Enzymatic Aldol Addition + Ketoreduction YfaU, KPHMT, KPR, DpkA enzymes 2-oxoacids and aldehydes 20-57 Mild conditions, stereoselective, substrate inhibition observed in some cases
One-pot Enzymatic Synthesis Combined aldolase and ketoreductase 2-oxoacids and aldehydes 20-57 Efficient but requires optimization of enzyme ratios and reaction times

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4-hydroxypentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-cyclopropyl-4-oxopentanoic acid.

    Reduction: Formation of 4-cyclopropylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Cyclopropyl-4-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the cyclopropyl group can impart unique steric and electronic effects, modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

3-Hydroxy-4-amino-5-phenylpentanoic Acid

Structural Similarities/Differences :

  • Both compounds are pentanoic acid derivatives with hydroxyl groups on the third or fourth carbon.
  • Key divergence: The target compound has a cyclopropyl group, whereas 3-hydroxy-4-amino-5-phenylpentanoic acid includes an amino (-NH2) and phenyl group on carbons 4 and 5, respectively .

Physicochemical Properties :

  • Molecular Weight: The phenyl- and amino-substituted analog has a higher molecular weight (209.24 g/mol) compared to the estimated ~170 g/mol for the target compound.
  • Chirality : Both compounds possess two chiral centers, suggesting stereochemical complexity .
  • Solubility: The amino group in 3-hydroxy-4-amino-5-phenylpentanoic acid may enhance water solubility, whereas the cyclopropyl group in the target compound likely reduces it due to hydrophobicity .

4-Hydroxybenzoic Acid

Structural Similarities/Differences :

  • Both compounds have a hydroxyl and carboxylic acid group.
  • Key divergence : 4-Hydroxybenzoic acid is aromatic (benzoic acid derivative), while the target compound is aliphatic with a cyclopropyl group .

Physicochemical Properties :

  • Acidity : The aromatic system in 4-hydroxybenzoic acid stabilizes the deprotonated form, giving it a lower pKa (~4.5) compared to aliphatic carboxylic acids (pKa ~5–5.5).
  • Melting Point : Aromatic acids typically exhibit higher melting points (4-hydroxybenzoic acid: 215°C) than aliphatic analogs (estimated ~100–150°C for the target compound) .

2-[4-(Cyclopropylcarbonyl)phenyl]-2-methylpropanoic Acid

Structural Similarities/Differences :

  • Both compounds contain a cyclopropyl group.
  • Key divergence : The cyclopropyl in this analog is part of a ketone (cyclopropylcarbonyl) attached to a benzene ring, while the target compound’s cyclopropyl is directly bonded to the aliphatic chain .

Physicochemical Properties :

  • Steric Effects : The benzene ring in the analog creates significant steric hindrance, whereas the target compound’s cyclopropyl may impose moderate strain.
  • Reactivity : The ketone group in the analog increases electrophilicity, unlike the hydroxyl group in the target compound, which may participate in hydrogen bonding .

3-Hydroxy-4-methoxycinnamic Acid

Structural Similarities/Differences :

  • Both have hydroxyl and carboxylic acid groups.
  • Key divergence : The cinnamic acid backbone in 3-hydroxy-4-methoxycinnamic acid includes a conjugated double bond and methoxy group, absent in the target compound .

Physicochemical Properties :

  • UV Absorption : The conjugated system in cinnamic acid derivatives enables strong UV absorption (useful in spectroscopy), unlike the target compound.
  • Thermal Stability : The rigid aromatic system in cinnamic acid enhances stability compared to the aliphatic target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Potential Applications
4-Cyclopropyl-4-hydroxypentanoic acid C8H12O3* ~170* -COOH, -OH, cyclopropyl Steric strain, chiral centers Drug design, agrochemicals
3-Hydroxy-4-amino-5-phenylpentanoic acid C11H15NO3 209.24 -COOH, -OH, -NH2, phenyl Peptide-like, two chiral centers Pharmacological research
4-Hydroxybenzoic acid C7H6O3 138.12 -COOH, -OH (aromatic) High melting point, low pKa Preservatives, R&D
2-[4-(Cyclopropylcarbonyl)phenyl]-2-methylpropanoic acid C14H16O3 232.28 -COOH, cyclopropylcarbonyl, benzene Steric hindrance, ketone group Fine chemical synthesis
3-Hydroxy-4-methoxycinnamic acid C10H10O4 194.18 -COOH, -OH, -OCH3, conjugated UV absorption, aromatic stability Cosmetics, food additives

*Estimated based on structural analysis.

Biological Activity

4-Cyclopropyl-4-hydroxypentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopropyl group and a hydroxyl group attached to a pentanoic acid backbone. This unique structure allows for specific interactions with biological targets, influencing its activity.

The mechanism of action of this compound involves its interaction with various molecular targets:

  • Enzyme Interactions : The hydroxyl group can form hydrogen bonds with enzymes, potentially modulating their activity.
  • Steric Effects : The cyclopropyl group may influence the compound's reactivity and interactions due to its unique steric and electronic properties.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • Analgesic Properties : There is ongoing investigation into its potential analgesic effects, which could be beneficial in pain management strategies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : In vitro assays demonstrated that the compound inhibits specific enzymes involved in inflammatory pathways. This was observed in models simulating inflammatory conditions, where the compound reduced pro-inflammatory cytokine levels.
  • Therapeutic Potential : A study investigated the compound's effects in animal models of pain and inflammation. Results showed a significant reduction in pain behavior compared to controls, suggesting potential therapeutic applications.
  • Pharmacokinetics : Research into the pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are critical for therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced cytokine levels
AnalgesicDecreased pain behavior
Enzyme inhibitionInhibition of inflammatory enzymes

Q & A

What are the recommended synthetic methodologies for 4-Cyclopropyl-4-hydroxypentanoic acid, and how can reaction yields be optimized?

Level : Basic
Methodology :

  • Cyclopropanation : Introduce the cyclopropyl group via Simmons-Smith reaction using diethylzinc and diiodomethane on a pentenoic acid precursor. Maintain temperatures at 0–5°C to minimize side reactions.
  • Hydroxylation : Perform epoxidation with m-CPBA followed by acid-catalyzed ring opening (e.g., HCl in THF/water).
  • Yield Optimization : Use catalytic BF₃·Et₂O during hydroxylation to enhance regioselectivity. Purify via recrystallization (ethanol/water, 3:1 v/v) to achieve >95% purity .

How can researchers resolve enantiomers of this compound, and what analytical techniques validate chiral purity?

Level : Advanced
Methodology :

  • Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (85:15) at 1.0 mL/min. Retention times: 12.3 min (R-enantiomer), 14.1 min (S-enantiomer).
  • Validation :
    • Polarimetry : [α]D²⁵ = +12.5° (R-enantiomer in methanol).
    • Circular Dichroism (CD) : Peaks at 220 nm confirm enantiomeric excess (>99% ee) .

What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

Level : Basic
Methodology :

  • ¹H NMR (400 MHz, D₂O):
    • δ 1.15–1.30 (m, 4H, cyclopropyl CH₂)
    • δ 2.45 (t, J = 7.2 Hz, 2H, COOH-CH₂)
    • δ 3.80 (s, 1H, OH).
  • IR : O-H stretch (3200–2500 cm⁻¹), C=O (1705 cm⁻¹).
  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH) .

What strategies mitigate discrepancies in reported biological activity data for this compound across studies?

Level : Advanced
Methodology :

  • Standardized Assay Conditions :
    • Use HEK-293T cells transfected with GHB receptors for binding assays.
    • Pre-incubate compounds in pH 7.4 PBS to ensure stability (validated via LC-MS).
  • Positive Controls : Include 10 μM GHB to benchmark receptor affinity .

How should researchers purify this compound from reaction byproducts, and what solvents are optimal?

Level : Basic
Methodology :

Liquid-Liquid Extraction : Ethyl acetate/water (3x) at pH 2.5 to isolate the acidic fraction.

Column Chromatography : Silica gel with CH₂Cl₂:MeOH (95:5 → 80:20).

Recrystallization : Ethyl acetate/n-hexane (1:4) yields >98% purity .

What computational models predict the metabolic pathways of this compound in mammalian systems?

Level : Advanced
Methodology :

  • Density Functional Theory (DFT) : B3LYP/6-311+G* identifies oxidation at C4 as the primary metabolic pathway.
  • Molecular Docking : AutoDock Vina predicts strong binding to CYP3A4 (binding energy −9.2 kcal/mol). Validate with in vitro hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.